molecular formula C19H17NO2S B4701679 N-benzyl-5-[(phenylthio)methyl]-2-furamide

N-benzyl-5-[(phenylthio)methyl]-2-furamide

Cat. No. B4701679
M. Wt: 323.4 g/mol
InChI Key: CHMLXPYARPFGJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-5-[(phenylthio)methyl]-2-furamide, also known as BPTM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. BPTM belongs to the class of furan-based compounds that have been shown to exhibit a range of biological activities, including anticancer, antiviral, and antimicrobial properties. In

Mechanism of Action

The mechanism of action of N-benzyl-5-[(phenylthio)methyl]-2-furamide is not fully understood, but it has been proposed that it acts by inhibiting the activity of certain enzymes involved in cancer cell proliferation and survival. N-benzyl-5-[(phenylthio)methyl]-2-furamide has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects
N-benzyl-5-[(phenylthio)methyl]-2-furamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, such as topoisomerase II and DNA polymerase. N-benzyl-5-[(phenylthio)methyl]-2-furamide has also been shown to induce apoptosis in cancer cells by activating caspase enzymes. In addition, N-benzyl-5-[(phenylthio)methyl]-2-furamide has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-benzyl-5-[(phenylthio)methyl]-2-furamide is its potent anticancer activity against a range of cancer cell lines. This makes it a promising candidate for further development as a cancer therapeutic agent. However, one of the limitations of N-benzyl-5-[(phenylthio)methyl]-2-furamide is its cytotoxicity, which can limit its potential clinical applications. In addition, more studies are needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the study of N-benzyl-5-[(phenylthio)methyl]-2-furamide. One area of research is to further explore its potential as a cancer therapeutic agent. This could involve investigating its efficacy in animal models and clinical trials. Another area of research is to explore its potential applications in other areas, such as antiviral and antimicrobial therapies. Finally, more studies are needed to fully understand its mechanism of action and potential side effects, which could lead to the development of more effective and safer therapeutic agents.

Scientific Research Applications

N-benzyl-5-[(phenylthio)methyl]-2-furamide has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit potent anticancer activity against a range of cancer cell lines, including breast, lung, and colon cancer. N-benzyl-5-[(phenylthio)methyl]-2-furamide has also been investigated for its antiviral activity against the herpes simplex virus, and antimicrobial activity against various bacterial strains.

properties

IUPAC Name

N-benzyl-5-(phenylsulfanylmethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO2S/c21-19(20-13-15-7-3-1-4-8-15)18-12-11-16(22-18)14-23-17-9-5-2-6-10-17/h1-12H,13-14H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHMLXPYARPFGJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC=C(O2)CSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

11.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24795695
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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